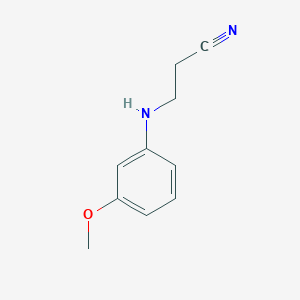
3,4-dihydro-2H-chromen-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-chromen-3-ylmethanol: is an organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the chromene ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-chromen-3-one, which serves as the precursor.
Reduction: The ketone group in 3,4-dihydro-2H-chromen-3-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydroxymethylation: The hydroxyl group is then converted to a hydroxymethyl group through a hydroxymethylation reaction. This can be achieved using formaldehyde (HCHO) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions:
3,4-Dihydro-2H-chromen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 3,4-Dihydro-2H-chromen-3-carboxylic acid.
Reduction: 3,4-Dihydro-2H-chromen-3-ylmethane.
Substitution: Various substituted chromenes depending on the nucleophile used.
科学的研究の応用
Chemistry:
3,4-Dihydro-2H-chromen-3-ylmethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology:
In biological research, this compound is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in pharmacological studies.
Medicine:
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other industrial products.
作用機序
The mechanism of action of 3,4-dihydro-2H-chromen-3-ylmethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Chromene: The parent compound of 3,4-dihydro-2H-chromen-3-ylmethanol, lacking the hydroxymethyl group.
3,4-Dihydro-2H-chromen-3-one: The ketone precursor used in the synthesis of this compound.
3,4-Dihydro-2H-chromen-3-carboxylic acid: The oxidation product of this compound.
Uniqueness:
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSWAQIQZFOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383682 |
Source


|
| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-28-1 |
Source


|
| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research tell us about how (3R)-3,4-dihydro-2H-chromen-3-ylmethanol interacts with the HIV-1 IN core domain?
A1: The research paper titled "HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol" [] focuses on the structural analysis of the interaction. It presents the crystallographic structure of the HIV-1 integrase (IN) core domain bound to the compound (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. This structural information provides valuable insights into the binding mode of the compound within the active site of the enzyme. Understanding this interaction at a molecular level is crucial for developing antiviral drugs targeting HIV-1 integrase.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Chlorobenzyl)thio]acetic acid](/img/structure/B1363889.png)


![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)
![(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363906.png)


![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)



